molecular formula C23H23FN6 B6099429 3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B6099429
M. Wt: 402.5 g/mol
InChI Key: QBCLIGWRQGDPET-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They have also been found to have promising anticancer activity through the inhibition of protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets by donating electrons, leading to changes in the targets’ behaviors.

Biochemical Pathways

It’s known that pyrazolo[1,5-a]pyrimidines can inhibit protein kinases , which play crucial roles in various cellular signaling processes. Therefore, it’s plausible that this compound could affect pathways related to cell growth, differentiation, migration, and metabolism.

Pharmacokinetics

It’s known that pyrazolo[1,5-a]pyrimidines have good solid-state emission intensities , suggesting that they might have good bioavailability

Result of Action

Given its potential as a protein kinase inhibitor , it’s plausible that it could lead to changes in cell growth, differentiation, migration, and metabolism.

Action Environment

It’s known that pyrazolo[1,5-a]pyrimidines have good stability under exposure to extreme ph , suggesting that they might be stable and effective in various environments.

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common synthetic route includes the condensation of 4-fluoroaniline with 2,5-dimethylpyrazole-3-carboxaldehyde to form an intermediate, which is then cyclized with 4-(2-pyridyl)piperazine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Properties

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6/c1-16-15-21(29-13-11-28(12-14-29)20-5-3-4-10-25-20)30-23(26-16)22(17(2)27-30)18-6-8-19(24)9-7-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCLIGWRQGDPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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